Cas no 135247-96-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- structure](https://fr.kuujia.com/scimg/cas/135247-96-0x500.png)
135247-96-0 structure
Nom du produit:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-
- [(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- armillaritin
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahyd...
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trime
- (2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
- Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut(e)inden-2-yl ester, (2alpha,2abeta,4aalpha,7aalpha,7bbeta)-(+)-
- CHEBI:175202
- 135247-96-0
- [(2R,2aS,4aR,7aR,7bR)-3-ormyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- DTXSID40928916
- 3-Formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
- SCHEMBL12242926
-
- Piscine à noyau: InChI=1S/C23H28O7/c1-12-5-14(25)6-15(26)18(12)19(27)30-17-9-21(4)16-8-20(2,3)11-22(16,28)7-13(10-24)23(17,21)29/h5-7,10,16-17,25-26,28-29H,8-9,11H2,1-4H3/t16-,17-,21-,22+,23+/m1/s1
- La clé Inchi: CXDPJDYGYSRNDR-MTJRIOAFSA-N
- Sourire: OC1C=C(C)C(C(O[C@@H]2C[C@@]3([C@H]4CC(C)(C)C[C@]4(C=C(C=O)[C@]23O)O)C)=O)=C(O)C=1
Propriétés calculées
- Qualité précise: 416.18354
- Masse isotopique unique: 416.183503
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 4
- Complexité: 790
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 124
Propriétés expérimentales
- Dense: 1.4
- Point d'ébullition: 617.9°Cat760mmHg
- Point d'éclair: 213°C
- Indice de réfraction: 1.646
- Le PSA: 124.29
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)- Littérature connexe
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
135247-96-0 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, rel-(+)-) Produits connexes
- 1170498-36-8(2-{4-(2,4-difluorobenzoyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole)
- 2171778-43-9(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpyrrolidin-3-yl}acetic acid)
- 333778-12-4(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide)
- 2680812-54-6((2-Amino-3,3-dimethylbutyl)(imino)methyl-lambda6-sulfanone)
- 1436169-22-0(6-Fluoro-N-[3-oxo-3-(4-pyridinylamino)propyl]-3-pyridinecarboxamide)
- 1373273-49-4({1-[(tert-butoxy)carbonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}boronic acid)
- 1343966-14-2(4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide)
- 2172019-53-1(N-ethyl-1-(3-fluorophenyl)-1H-pyrazole-5-sulfonamide)
- 1706451-84-4(4-(2-aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one)
- 1803600-88-5((1-cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
